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Compound of Interest

Compound Name: 5-Bromo-3-cyanoindole

Cat. No.: B1352206 Get Quote

The position of the bromine atom on the indole scaffold significantly influences its electronic

and steric properties, thereby affecting its acidity (pKa), lipophilicity (logP), solubility, and

melting point. These parameters are critical for absorption, distribution, metabolism, and

excretion (ADME) profiles of potential drug candidates.

Data Presentation: Key Physicochemical Parameters
The following tables summarize available quantitative data for various bromo-substituted

indoles. Note that some values are predicted via computational models and should be

confirmed experimentally.

Table 1: Physicochemical Properties of Monobromo-Indoles
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Compound
Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

pKa
(Predicted)

logP

3-

Bromoindole
C₈H₆BrN 196.04

65-66

(decomposes

)[1]

- -

4-

Bromoindole
C₈H₆BrN 196.04 17[2][3]

16.07 ±

0.30[3]
2.91[2]

5-

Bromoindole
C₈H₆BrN 196.04 90-92[4][5]

16.04 ±

0.30[5][6]
-

6-

Bromoindole
C₈H₆BrN 196.04 92-96 - -

7-

Bromoindole
C₈H₆BrN 196.04 41-44 - -

Table 2: Physicochemical Properties of Selected Bromo-Indole Derivatives

Compound
Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

pKa
(Predicted)

Aqueous
Solubility

5-Bromo-1H-

indole-2-

carboxylic

acid

C₉H₆BrNO₂ 240.05 287-288[7] -

Soluble in

DMSO,

DMF[7]

5-

Bromoindole-

3-

carboxaldehy

de

C₉H₆BrNO 224.05 204-207[8]
14.54 ±

0.30[8]
-

5-

Bromoindole
C₈H₆BrN 196.04 90-92[4][5]

16.04 ±

0.30[5][6]

126 mg/L

(calculated)

[5][6]
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Experimental Protocols for Physicochemical
Characterization
Accurate and reproducible experimental data is paramount. The following sections detail

standardized protocols for determining the key physicochemical properties of bromo-

substituted indoles.

Workflow for Physicochemical Characterization
The general workflow for characterizing a novel bromo-indole derivative involves synthesis,

purification, and a series of analytical tests to determine its fundamental properties.
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Physicochemical characterization workflow for bromo-indoles.

Protocol 1: Determination of pKa by Potentiometric
Titration
The pKa, or acid dissociation constant, is crucial for understanding the ionization state of a

molecule at a given pH. The potentiometric titration method is a reliable and common technique

for its determination.[9][10]

Methodology:

Instrument Calibration: Calibrate a pH meter using standard aqueous buffers at pH 4, 7, and

10 to ensure accurate measurements.[9]

Sample Preparation: Prepare a ~1 mM solution of the bromo-indole compound.[9] The

solvent system may need to be adjusted based on the compound's solubility (e.g., using a

co-solvent like methanol or DMSO and extrapolating to 0% organic solvent).

Titrant Preparation: Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium

hydroxide (NaOH) solutions.[9]

Ionic Strength Adjustment: Maintain a constant ionic strength throughout the experiment,

typically using a 0.15 M potassium chloride (KCl) solution.[9]

Titration Procedure:

Place a known volume (e.g., 20 mL) of the sample solution in a reaction vessel equipped

with a magnetic stirrer.[9]

Immerse the calibrated pH electrode into the solution.

If the compound is acidic, titrate with the NaOH solution. If it is basic, titrate with the HCl

solution.

Add the titrant in small, precise increments, allowing the pH to stabilize before recording

the reading.[9] A stable reading is typically defined as a signal drift of less than 0.01 pH

units per minute.[9]
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Data Analysis: Plot the pH reading against the volume of titrant added. The pKa is

determined from the inflection point of the resulting sigmoid curve.[10] For a weak acid, the

pKa is equal to the pH at the half-equivalence point, where the concentrations of the acid

and its conjugate base are equal.[11]

Protocol 2: Determination of logP by the Shake-Flask
Method
LogP, the partition coefficient between n-octanol and water, is the industry standard for

measuring a compound's lipophilicity, a key factor in membrane permeability and drug-likeness.

[12][13] The shake-flask method is considered the "gold standard" for its accuracy.[12]

Methodology:

Phase Preparation: Pre-saturate n-octanol with water (or a suitable buffer like PBS, pH 7.4)

and separately, pre-saturate the water/buffer with n-octanol. This is critical for accurate

results.[14]

Sample Preparation: Prepare a stock solution of the bromo-indole compound, typically in a

solvent like DMSO.[15]

Partitioning:

Add a small aliquot of the stock solution to a vessel containing a known volume of the pre-

saturated n-octanol and a known volume of the pre-saturated aqueous phase.[15]

Seal the vessel and agitate it (e.g., on a rotator) for a sufficient period (e.g., 1-24 hours) to

allow equilibrium to be reached. The temperature should be kept constant.

Phase Separation: Separate the two phases. This is often achieved by centrifugation to

ensure a clean separation.[7]

Concentration Analysis: Accurately determine the concentration of the bromo-indole in each

phase using a suitable analytical method, such as HPLC-UV.[14][16]

Calculation: Calculate the logP using the following formula:
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LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )[13]

Protocol 3: Determination of Aqueous Solubility
Solubility is a critical property that affects a drug's dissolution rate and bioavailability. The

equilibrium shake-flask method is a classical and reliable technique.[7]

Methodology:

Solution Preparation: Add an excess amount of the solid bromo-indole compound to a known

volume of the aqueous solvent (e.g., water or a specific pH buffer) in a sealed container.[7]

This ensures a saturated solution is formed.

Equilibration: Agitate the suspension in a constant temperature bath (e.g., 25°C or 37°C) for

a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the

dissolved and undissolved solute.[7]

Phase Separation: Separate the saturated solution from the excess solid. This can be done

by allowing the solid to settle, followed by centrifugation and/or filtration through a low-

binding filter (e.g., PTFE).[7]

Quantification: Dilute the resulting clear, saturated solution and determine the concentration

of the dissolved compound using a validated analytical method (e.g., HPLC-UV, UV-Vis

spectroscopy).

Calculation: Express the solubility in units such as mg/L, µg/mL, or mol/L.[7]

Role in Drug Development and Relevant Signaling
Pathways
Bromo-substituted indoles are privileged scaffolds in medicinal chemistry, serving as building

blocks for compounds targeting a range of diseases. Their utility often stems from their ability to

inhibit key enzymes in cellular signaling pathways, particularly protein kinases involved in

cancer and inflammation.[17][18][19]

Many bromo-indole derivatives have been investigated as inhibitors of tyrosine kinases like

Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor
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(EGFR), which are crucial for tumor angiogenesis and proliferation.[18][20]
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Inhibition of Receptor Tyrosine Kinase (RTK) signaling.

Synthesis and Troubleshooting Logic
The synthesis of specific isomers, such as 5-bromoindole, often requires a multi-step process

involving protection, bromination, and deprotection to achieve the desired regioselectivity.[21]

Direct bromination of indole is typically not selective and favors substitution at the C3 position.

[21]
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Troubleshooting logic for selective 5-bromoindole synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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